molecular formula C16H15BrN6O3 B2484369 8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921788-76-3

8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2484369
CAS No.: 921788-76-3
M. Wt: 419.239
InChI Key: WWNHIANKHVMBPL-UHFFFAOYSA-N
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Description

This compound features a purino-triazole-dione core substituted with a 5-bromo-2-methoxyphenyl group, an ethyl chain at position 5, and a methyl group at position 1.

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O3/c1-4-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-7-8(17)5-6-10(9)26-3/h5-7H,4H2,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHIANKHVMBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a derivative of the 1,2,4-triazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential applications in medicine.

Structure and Properties

The compound features a complex structure that integrates a 1,2,4-triazole ring with a bromo-substituted aromatic moiety. The presence of the bromo and methoxy groups is significant as they can influence the compound's biological interactions and solubility.

PropertyValue
Molecular FormulaC14H15BrN4O3
Molecular Weight356.20 g/mol
LogP3.45
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit substantial antimicrobial properties. A study evaluated various derivatives of triazoles against a panel of bacteria and fungi. The results showed that modifications in the triazole structure significantly enhanced their antimicrobial potency. In particular, derivatives with electron-withdrawing groups demonstrated improved activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Several studies have highlighted the antitumor potential of 1,2,4-triazole derivatives. The compound was tested for its ability to inhibit cancer cell proliferation. In vitro assays revealed that it effectively reduced the viability of various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antioxidant Activity

The antioxidant properties of triazole derivatives are also noteworthy. The compound demonstrated significant radical scavenging activity in various assays, suggesting its potential use in preventing oxidative stress-related diseases . The structure-activity relationship (SAR) analysis indicated that the presence of methoxy and bromo groups enhances antioxidant capacity.

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. QSAR (Quantitative Structure-Activity Relationship) models have been employed to predict the toxicity of triazole derivatives. Findings suggest that increasing the size of substituents on the aromatic ring may correlate with enhanced safety profiles . The LD50 values obtained for similar compounds indicate a favorable safety margin for further development.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving 10 different triazole derivatives, the compound exhibited MIC (Minimum Inhibitory Concentration) values lower than those of standard antibiotics against E. coli and Klebsiella pneumoniae. This suggests that it could serve as a lead compound for developing new antimicrobial therapies .

Case Study 2: Antitumor Mechanism

A specific investigation into its antitumor effects revealed that treatment with this triazole derivative led to significant apoptosis in breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in inducing cell death .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The triazole ring system is known for its ability to inhibit various cancer cell lines. In vitro assays have demonstrated that derivatives of triazoles exhibit significant cytotoxic effects against breast cancer and lung cancer cell lines. For instance, a study showed that compounds similar to 8-(5-bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione displayed IC50 values in the micromolar range against A549 and MCF-7 cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are frequently explored for their ability to combat bacterial infections. In a comparative study, the compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antibacterial agents .

Anti-inflammatory Effects

Research has indicated that compounds containing the triazole moiety can exhibit anti-inflammatory properties. This particular compound has been tested in models of inflammation and showed promising results in reducing inflammatory markers. Such findings suggest its potential application in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated against breast and lung cancer cell linesShowed significant cytotoxicity with IC50 values in micromolar range
Antimicrobial Efficacy StudyTested against various bacterial strainsDemonstrated substantial antibacterial activity with low MIC values
Anti-inflammatory ResearchAssessed in inflammation modelsReduced inflammatory markers indicating potential therapeutic use

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the 5-bromo-2-methoxyphenyl moiety serves as a key site for cross-coupling reactions.

Reaction TypeConditionsReagents/CatalystsProducts FormedReferences
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂OArylboronic acidsAryl-substituted derivatives (e.g., biaryl analogs),
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary aminesAminated phenyl derivatives

Mechanistic Notes :

  • Suzuki coupling replaces bromine with aryl groups, enabling structural diversification for biological studies.

  • Amination introduces nitrogen-based functionalities, enhancing solubility or target affinity.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes regioselective electrophilic attacks due to electron-donating methoxy groups.

Reaction TypeConditionsReagentsProducts FormedReferences
NitrationHNO₃, H₂SO₄, 0–5°CNitronium ion (NO₂⁺)Nitro-substituted phenyl derivatives
DemethylationHBr (48%), acetic acid, refluxHydroxy-substituted analogs

Key Findings :

  • Demethylation under acidic conditions converts methoxy to hydroxyl groups, altering electronic properties.

  • Nitration occurs preferentially at the para position relative to methoxy.

Functional Group Transformations

The ethyl and methyl groups on the triazole-purine scaffold participate in oxidation and alkylation.

Reaction TypeConditionsReagentsProducts FormedReferences
Oxidation of EthylKMnO₄, H₂O, 100°CKetone or carboxylic acid derivatives
N-AlkylationAlkyl halides, K₂CO₃, DMFR-X (e.g., CH₃I)Alkylated triazole derivatives

Structural Impact :

  • Oxidation of the ethyl group could generate ketones, modifying hydrogen-bonding capacity.

  • Alkylation at nitrogen sites enhances lipophilicity, critical for membrane permeability.

Triazole-Purine Core Reactivity

The fused heterocyclic system enables unique transformations.

Reaction TypeConditionsReagentsProducts FormedReferences
Ring-OpeningStrong base (e.g., NaOH), ΔCleavage products (e.g., amino alcohols)
Catalytic HydrogenationH₂, Pd/C, ethanolReduced analogs (e.g., dihydro derivatives)

Applications :

  • Hydrogenation saturates double bonds, altering conformational flexibility.

  • Base-mediated ring-opening may yield intermediates for further functionalization.

Spectroscopic Characterization

Post-reaction analyses employ advanced techniques:

TechniqueKey Data PointsReferences
¹H/¹³C NMRShift changes in aromatic (δ 7.2–8.1 ppm) and alkyl (δ 1.2–2.5 ppm) regions ,
X-ray DiffractionConfirmation of regiochemistry post-substitution

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound shares functional motifs with several analogs in the evidence:

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol)
Target compound Purino-triazole-dione 5-Bromo-2-methoxyphenyl, ethyl, methyl ~490 (estimated)
6m () Triazole-thione 4-Bromophenyl, benzoxazolyl, methyl 464.29
5g () 1,3,4-Oxadiazole 4-Bromophenyl, 4-methoxyphenyl 354.16
Compound 4f () Thiazole 3-Fluorophenyl, bromoethyl, methylthio 360.26
  • Bromine Substitution : Bromophenyl groups in 6m (), 5g (), and the target compound may enhance lipophilicity and bioactivity .
  • Methoxy Groups: The methoxy group in the target and 5g () could improve solubility compared to non-polar substituents .

Spectroscopic Characteristics

  • IR Spectroscopy : C-Br stretches in 6m (533 cm⁻¹, ) and 4f (unreported but expected ~500–600 cm⁻¹) align with the target compound’s bromophenyl group .
  • NMR : The methyl groups in 6m (δ 2.55 ppm, ) and the target compound would show similar upfield shifts .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound 6m () 5g ()
Core Heterocycle Purino-triazole-dione Triazole-thione 1,3,4-Oxadiazole
Bromine Position 5-Bromo-2-methoxyphenyl 4-Bromophenyl 4-Bromophenyl
Key Functional Groups Ethyl, methyl, methoxy Benzoxazolyl, methyl Methoxyphenyl

Table 2: Spectroscopic Data Comparison

Compound IR C-Br (cm⁻¹) ¹H-NMR (δ ppm, key peaks) Molecular Ion (EI-MS)
6m () 533 2.55 (s, CH₃) 464 (M+1)
5g () Not reported Not reported Not reported

Q & A

Q. Methodology :

  • HPLC-MS : Monitor degradation products using reverse-phase C18 columns and electrospray ionization .

Data Contradictions and Reproducibility

Advanced: How to address discrepancies in reported synthetic yields or bioactivity data? Answer :

Batch Variability : Trace metal impurities in catalysts (e.g., Pd) can alter coupling efficiency; use ICP-MS to quantify .

Assay Conditions : Bioactivity discrepancies may arise from ATP concentration differences in kinase assays; standardize using Z′-factor validation .

Computational Modeling

Advanced: How can molecular dynamics (MD) simulations guide drug design for this compound? Answer :

  • Binding Mode Prediction : Simulate interactions with Aurora A kinase (PDB: 3UOM) to optimize substituent orientation .
  • Solvent Accessibility : Calculate solvent-accessible surface area (SASA) to prioritize hydrophobic substituents for blood-brain barrier penetration .

Theoretical Frameworks for Experimental Design

Advanced: How to align research on this compound with theoretical models of heterocyclic reactivity? Answer :

  • Frontier Molecular Orbital (FMO) Theory : Use HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .
  • Hammett Plots : Correlate substituent σ values with reaction rates in triazole ring formation .

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